molecular formula C14H21BrClNO B1442722 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-22-1

4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1442722
CAS No.: 1219972-22-1
M. Wt: 334.68 g/mol
InChI Key: LGHGXHCBQPJDHF-UHFFFAOYSA-N
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Description

4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride is a chemical building block of interest in medicinal chemistry and neuroscience research. Piperidine derivatives are frequently explored as key structural motifs in the development of novel therapeutics, particularly for central nervous system (CNS) disorders . For instance, structurally related piperidine-based compounds are being investigated as dual-targeting ligands for neurodegenerative conditions like Parkinson's disease, where they may act on targets such as the histamine H3 receptor (H3R) and monoamine oxidase B (MAO B) to modulate dopamine levels in the brain . This compound serves as a versatile intermediate for the synthesis of more complex molecules, enabling structure-activity relationship (SAR) studies and the discovery of new bioactive agents. Its research applications are primarily in pharmaceutical development, where it is used as a precursor in organic synthesis and chemical biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-11-2-3-14(13(15)10-11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHGXHCBQPJDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-(2-bromo-4-methylphenoxy)ethyl group, contributing to its unique pharmacological profile. Its molecular formula is C15_{15}H20_{20}BrNO2_2·HCl, with a molecular weight of approximately 344.65 g/mol. The presence of the bromophenoxy group enhances hydrophobic interactions with target proteins, while the piperidine ring facilitates hydrogen bonding and ionic interactions, which are crucial for modulating biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various pathogens, showing potential as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, particularly in models of inflammation where it may modulate inflammatory pathways.
  • Neuropharmacological Effects : Investigations reveal that it interacts with neurotransmitter systems, including dopamine and serotonin pathways, suggesting applications in treating mood disorders and other neuropsychiatric conditions .

The mechanism of action involves interactions with specific molecular targets within biological systems. The compound can bind to various receptors or enzymes, modulating their activity and leading to physiological effects. These interactions are crucial for understanding its therapeutic potential and side effects .

Case Studies

  • Neuropharmacological Study : A study conducted on the effects of this compound on dopaminergic pathways reported significant changes in electroencephalogram (EEG) patterns at varying doses. This suggests potential psychotomimetic effects and positions the compound as a candidate for further investigation in neuropharmacology.
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antimicrobial agents .
  • Anti-inflammatory Research : Experimental models using this compound showed reduced markers of inflammation, indicating its potential utility in treating inflammatory diseases. The specific pathways modulated by the compound are under ongoing investigation to elucidate its full therapeutic profile.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
NeuropharmacologicalInteraction with neurotransmitter systems

Comparison with Similar Compounds

Substituted Phenoxy-Piperidine Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Substituents on Phenoxy Ring Molecular Weight (g/mol) Key Features
4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride (Target) C₁₅H₂₁BrClNO 2-Bromo, 4-methyl 346.69 Central piperidine core; potential antimicrobial/biological activity .
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride () C₁₆H₂₅BrClNO 4-Bromo, 2-isopropyl 362.74 Increased steric bulk from isopropyl group; higher molecular weight .
2-[2-(2-Bromo-4-sec-butylphenoxy)ethyl]piperidine hydrochloride () C₁₆H₂₅BrClNO 2-Bromo, 4-sec-butyl 362.74 Sec-butyl enhances lipophilicity; potential pharmacokinetic differences .
4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride () C₁₁H₁₄BrClFNO 2-Bromo, 4-fluoro 274.13 Smaller structure; fluorine may improve metabolic stability .
2-(4-Bromophenyl)piperidine hydrochloride () C₁₁H₁₅BrClN 4-Bromophenyl (direct attachment) 260.60 Simplified structure; lacks ethyl-phenoxy linker .
4-[2-(Naphthalen-2-yloxy)ethyl]piperidine hydrochloride () C₁₇H₂₂ClNO Naphthalen-2-yloxy 291.82 Extended aromatic system; possible fluorescence or binding applications .

Preparation Methods

Preparation of 2-Bromo-4-methylphenol

The starting phenol, 2-bromo-4-methylphenol, is typically synthesized by selective bromination of 4-methylphenol (p-cresol) under controlled conditions. Bromination is carried out using bromine or bromine sources in the presence of catalysts or under acidic conditions to achieve regioselective substitution at the ortho position relative to the hydroxyl group.

Synthesis of 2-(2-Bromo-4-methylphenoxy)ethyl Bromide

The next step involves the formation of the phenoxyethyl bromide intermediate. This is achieved by reacting 2-bromo-4-methylphenol with ethylene dibromide or a similar alkylating agent in the presence of a base such as potassium carbonate. The base deprotonates the phenol, enabling nucleophilic attack on the alkyl halide to form the ether linkage.

  • Typical reaction conditions:
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Base: Potassium carbonate or cesium carbonate
    • Temperature: 50–100 °C
    • Reaction time: Several hours to ensure complete conversion

Nucleophilic Substitution with Piperidine

The phenoxyethyl bromide intermediate is then reacted with piperidine to substitute the bromide with the piperidine moiety via nucleophilic substitution (SN2 mechanism). This step forms the free base of 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine.

  • Reaction parameters:
    • Solvent: DMF, DMSO, or 1,4-dioxane
    • Base: May be unnecessary if piperidine is used in excess as a nucleophile and base
    • Temperature: Ambient to moderate heating (25–80 °C)
    • Reaction time: Several hours

Formation of Hydrochloride Salt

The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as ethanol, acetone, or ethyl acetate. This salt formation improves the compound's stability, solubility, and suitability for pharmaceutical use.

  • Typical conditions:
    • Solvent: Ethanol or acetone
    • HCl source: Concentrated hydrochloric acid or HCl gas
    • Temperature: 30–80 °C
    • Molar ratio: Stoichiometric or slight excess of HCl

Reaction Scheme Summary

Step Reactants Reagents/Conditions Product
1 4-Methylphenol + Br2 Catalyst, controlled temperature 2-Bromo-4-methylphenol
2 2-Bromo-4-methylphenol + Ethylene dibromide K2CO3, DMF, 50–100 °C 2-(2-Bromo-4-methylphenoxy)ethyl bromide
3 Phenoxyethyl bromide + Piperidine DMF/DMSO, 25–80 °C 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine (free base)
4 Free base + HCl Ethanol or acetone, 30–80 °C This compound

Research Findings and Optimization

  • Yield and Purity: The overall yield depends on the efficiency of each step, especially the alkylation and nucleophilic substitution. Use of polar aprotic solvents and appropriate bases improves nucleophilicity and reaction rates.
  • Reaction Control: Temperature and molar ratios are critical to avoid side reactions such as overbromination or polymerization.
  • Purification: Crystallization of the hydrochloride salt is preferred for purification, avoiding chromatographic techniques that are less scalable.
  • Industrial Scale-Up: Industrial processes adopt similar routes with enhanced control over reaction parameters, including automated temperature control, inert atmosphere, and continuous flow reactors to improve reproducibility and safety.

Analytical Data (Typical)

Parameter Data
Molecular Formula C14H21BrClNO
Molecular Weight ~334.68 g/mol
Melting Point Typically 150–160 °C (hydrochloride salt)
Solubility Soluble in polar solvents (ethanol, methanol)
Spectroscopic Features Characteristic aromatic and piperidine signals in NMR and IR spectra

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride, and how can purity be validated?

  • Methodology :

  • Synthesis : Utilize nucleophilic aromatic substitution or coupling reactions between 2-bromo-4-methylphenol derivatives and piperidine precursors. For example, a Mitsunobu reaction could link the phenoxy group to the piperidine ethyl chain .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) to isolate the hydrochloride salt .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent, δ 1.5–4.5 ppm for piperidine protons) .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodology :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at 2–8°C in airtight, light-protected containers to prevent degradation .
  • Chemical Stability : Test reactivity with oxidizing agents (e.g., peroxides) and strong acids/bases via accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation by LC-MS .

Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?

  • Methodology :

  • Structural Confirmation : X-ray crystallography for absolute configuration (if crystalline) or 2D NMR (COSY, HSQC) to resolve piperidine and phenoxy moieties .
  • Functional Groups : FT-IR spectroscopy (C-Br stretch ~600 cm⁻¹, piperidine N-H+ ~2500 cm⁻¹) and mass spectrometry (ESI-MS, m/z calculated for C₁₄H₁₉BrNO⁺: 296.05) .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and optimize synthesis protocols?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to model intermediates and transition states. Identify energetically favorable pathways for phenoxy-ethyl coupling .
  • Solvent Optimization : Apply COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that maximize yield while minimizing side reactions .

Q. How can contradictory data in solubility or bioactivity studies be systematically resolved?

  • Methodology :

  • Solubility Discrepancies : Compare shake-flask method (aqueous buffer pH 7.4) vs. potentiometric titration. Validate with UV-Vis spectroscopy at λ_max ≈ 270 nm .
  • Bioactivity Variability : Replicate assays under controlled conditions (e.g., cell line consistency, serum-free media). Use ANOVA to identify outliers and confounders .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Target Identification : Perform affinity chromatography with immobilized compound and proteomic analysis (LC-MS/MS) of bound proteins .
  • In Silico Docking : Use AutoDock Vina to screen against potential targets (e.g., GPCRs, ion channels). Validate with SPR (binding affinity KD measurements) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride
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4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride

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